Asenapine

Overview

Description

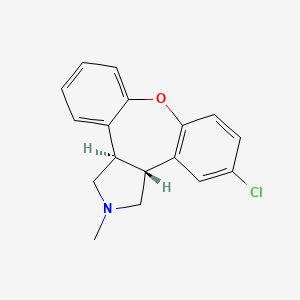

Asenapine (C₁₇H₁₆ClNO·C₄H₄O₄) is a second-generation atypical antipsychotic approved by the FDA for schizophrenia and bipolar I disorder. Structurally classified as a dibenzo-oxepino pyrrole, it shares similarities with quetiapine, olanzapine, and clozapine but exhibits distinct pharmacodynamic and pharmacokinetic properties . It is administered sublingually to bypass first-pass metabolism, and its transdermal formulation (HP-3070) is the first antipsychotic patch approved in the U.S., offering steady plasma concentrations over 24 hours . This compound antagonizes multiple receptors, including serotonin (5-HT₂A, 5-HT₂C, 5-HT₇), dopamine (D₂, D₃), and adrenergic (α₁, α₂) receptors, with minimal muscarinic affinity, contributing to its favorable metabolic profile .

Preparation Methods

Classical Synthetic Routes and Foundational Methodologies

Original Synthesis from US4145434

The foundational synthesis of asenapine, as disclosed in US Patent 4145434, involves a multi-step sequence starting from 2-(4-chlorophenoxy)phenylacetic acid. The process begins with the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by coupling with sarcosine methyl ester to form an intermediate ester . Cyclization under basic conditions (potassium tert-butoxide in toluene) yields a dione, which undergoes ring closure via polyphosphoric acid to generate an enamide . Subsequent reduction with magnesium in methanol produces a mixture of cis- and trans-lactam isomers, with the cis-isomer predominating in a 4:1 ratio . Chromatographic separation is required to isolate the trans-lactam, which is then reduced with lithium aluminum hydride () and aluminum chloride () in tetrahydrofuran (THF) at -25°C to yield this compound base .

Key Challenges :

Optimized Industrial Processes

Lithium Aluminum Hydride-Aluminum Chloride Reduction

A pivotal advancement replaced the hazardous magnesium/methanol reduction with a - system. In this method, trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one is dissolved in THF and treated with - at -20°C to -25°C . This one-pot reduction achieves a 100% yield of this compound base with 98.59% HPLC purity, eliminating the need for chromatographic separation .

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: -20°C to -25°C.

Ireland-Claisen Rearrangement for Enantiopure Synthesis

A stereoselective route employs the Ireland-Claisen rearrangement to construct the pyrrolidine ring. Starting from (S)-ethyl lactate, a Julia olefination generates a key diene intermediate, which undergoes rearrangement to form a γ,δ-unsaturated ester . Oxidative cleavage and reductive amination yield the tricyclic core, which is further functionalized to produce enantiopure (+)-asenapine with 93.8% enantiomeric excess .

Advantages :

Key Intermediates and Salification Strategies

Acid Addition Salts

This compound is typically formulated as maleate or sulfate salts to enhance stability and bioavailability. The maleate salt () is prepared by treating this compound base with maleic acid in ethanol/ether, yielding a crystalline product with a solubility of 3.7 mg/mL in water . The sulfate salt, an alternative crystalline form, is synthesized via ammonia-mediated hydrolysis of the maleate salt, followed by neutralization with sulfuric acid .

Salt Properties :

| Property | Maleate Salt | Sulfate Salt |

|---|---|---|

| Solubility (H₂O) | 3.7 mg/mL | 0.37% w/w |

| Melting Point | 178–180°C | 192–194°C |

| Bioavailability | 35% (sublingual) | Equivalent |

Industrial-Scale Optimizations

Debottlenecking the Enamide Reduction

Early industrial batches faced bottlenecks during the enamide reduction step due to exothermic risks and low throughput. By reversing the addition order—adding magnesium to the enamide solution in toluene/methanol—the reaction’s safety profile improved, enabling scale-up to 100 kg batches .

Polymorph Control

This compound maleate exists in two polymorphic forms (I and II), with Form I being the thermodynamically stable variant at ambient temperatures . Crystallization from ethyl acetate at 0–5°C ensures consistent Form I production, critical for dosage uniformity .

Purification and Quality Control

Chromatography-Free Isolation

Modern processes avoid chromatography by leveraging differential solubility. After reduction, the crude this compound base is extracted into toluene, washed with water, and concentrated under vacuum to achieve >99% purity . Residual impurities (e.g., N-oxide derivatives) are controlled to <0.2% via recrystallization .

Co-Precipitation with Excipients

To enhance stability, this compound sulfate is co-precipitated with polyvinylpyrrolidone (PVP) in methanol, forming an amorphous solid dispersion. This formulation improves dissolution rates and bioavailability .

Formulation Strategies

Sublingual Tablets

To circumvent first-pass metabolism (bioavailability <2% if swallowed), this compound is formulated as sublingual lyophilized tablets. A blend of this compound maleate, gelatin, and mannitol is freeze-dried into porous wafers that dissolve within 30 seconds .

Pharmacokinetic Data :

| Parameter | Sublingual (5 mg) | Transdermal (3.8 mg/24h) |

|---|---|---|

| 0.5–1.5 h | 12–16 h | |

| 4.23 ng/mL | 2.26 ng/mL | |

| AUC₀–₂₄ | 53.2 ng·h/mL | 45.8 ng·h/mL |

Transdermal Patches

A transdermal patch delivering 3.8–7.6 mg/24h provides steady-state plasma concentrations with lower peak-to-trough fluctuations compared to sublingual dosing .

Chemical Reactions Analysis

Metabolic Reactions

Asenapine undergoes hepatic metabolism via two primary pathways:

-

Oxidative metabolism : Catalyzed by CYP1A2 (major) and CYP3A4/CYP2D6 (minor), producing N-desmethylthis compound and N-oxide derivatives .

-

Glucuronidation : Mediated by UGT1A4, forming inactive glucuronide conjugates .

Table 2: Key Metabolic Pathways and Enzymes

| Enzyme | Reaction Type | Metabolite | Activity |

|---|---|---|---|

| CYP1A2 | Oxidation | N-desmethylthis compound | Inactive |

| UGT1A4 | Glucuronidation | This compound-glucuronide | Inactive |

| CYP3A4 | Oxidation | This compound-N-oxide | Inactive |

Stability and Degradation

This compound’s stability is influenced by environmental factors:

-

Light sensitivity : Prolonged exposure induces degradation, necessitating protective packaging .

-

Polymorphism : Exists in multiple crystalline forms, with Form I being the most stable at ambient temperatures .

-

pH-dependent solubility : Higher solubility in acidic conditions (e.g., gastric fluid) compared to neutral pH .

Degradation Products :

-

Oxidative byproducts from CYP-mediated reactions.

-

Hydrolysis products under extreme pH conditions (not clinically significant) .

Drug-Drug Interactions (DDIs) Involving Chemical Pathways

This compound’s metabolism is susceptible to enzyme inhibitors/inducers:

-

CYP1A2 inhibitors (e.g., fluvoxamine): Increase this compound plasma levels by 2–3-fold .

-

CYP2D6 substrates/inhibitors (e.g., paroxetine): Risk of mutual inhibition due to this compound’s moderate CYP2D6 affinity .

Table 3: Clinically Relevant DDIs

| Interacting Drug | Mechanism | Outcome |

|---|---|---|

| Fluvoxamine | CYP1A2 inhibition | ↑ this compound exposure |

| Smoking (CYP1A2 inducer) | No significant effect | Steady-state kinetics unchanged |

| Carbamazepine | CYP3A4 induction | Potential ↓ this compound efficacy |

Neuroendocrine Modulation of Metabolism

Chronic this compound use downregulates hepatic CYP enzymes (e.g., CYP2B, CYP3A) via altered hormone signaling:

This synthesis of chemical data underscores this compound’s intricate reactivity profile, emphasizing its metabolic dependencies, stability constraints, and interaction risks. Clinicians must consider these factors in dosing and co-prescribing decisions.

Scientific Research Applications

Asenapine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying the synthesis and reactions of dibenzo-oxepino pyrrole derivatives.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Industry: Used in the development of new antipsychotic medications and formulations.

Mechanism of Action

Asenapine exerts its effects primarily through antagonism of serotonin (5HT2A) and dopamine (D2) receptors . This dual antagonism helps to balance neurotransmitter levels in the brain, reducing symptoms of psychosis and mania. Additionally, this compound has affinity for other receptors, including noradrenaline and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Pharmacokinetic Profile

Transdermal vs. Sublingual Formulation

The HP-3070 transdermal patch provides comparable total exposure (AUC) to sublingual asenapine but with significantly lower peak plasma concentrations (Cₘₐₓ), reducing peak-to-trough fluctuations. For example:

| Parameter | HP-3070 3.8 mg/24h | Sublingual 5 mg BID |

|---|---|---|

| AUC₀–₂₄ (ng·h/mL) | 86.8 | 86.8† |

| Cₘₐₓ (ng/mL) | 6.56 | 1.96 |

| Half-life (t₁/₂, hours) | 33.9 | 17.7 |

†Calculated as double the AUC₀–₁₂ .

The transdermal system achieves steady-state concentrations within 72 hours, minimizing dosing frequency and improving compliance .

Pediatric vs. Adult Pharmacokinetics

This compound’s pharmacokinetics in pediatric patients mirror those in adults, enabling similar dosing without adjustment .

Receptor Affinity and Mechanism

This compound’s broad receptor profile distinguishes it from other antipsychotics:

- 5-HT₂A/D₂ Ratio : Higher 5-HT₂A antagonism than risperidone and haloperidol, reducing extrapyramidal symptoms (EPS) risk .

- This may modulate dopaminergic and serotonergic pathways .

- Muscarinic Receptor Avoidance : Unlike olanzapine and clozapine, this compound lacks significant M₃ antagonism, correlating with lower weight gain .

Efficacy in Clinical Trials

Schizophrenia

- Vs. Haloperidol : this compound showed comparable efficacy for positive symptoms but superior tolerability, with EPS incidence of 15% vs. 34% .

- Vs. Olanzapine : Similar PANSS score reductions, but this compound caused less weight gain (mean +1.1 kg vs. +4.3 kg over 6 weeks) .

Bipolar I Disorder

- Vs. Placebo : this compound reduced Young Mania Rating Scale (YMRS) scores by 10.8 points vs. 7.5 (placebo) at 3 weeks (p < 0.01) .

- Vs. Olanzapine: Non-inferior in YMRS reduction, with response rates of 47.7% (this compound) vs. 34.4% (placebo) .

Borderline Personality Disorder (BPD)

- Vs. Olanzapine: Both improved BPD symptoms, but this compound was superior for affective instability (p < 0.05), while olanzapine better addressed paranoid ideation .

Adverse Event Profile

| Adverse Event | This compound (%) | Olanzapine (%) | Placebo (%) |

|---|---|---|---|

| Weight Gain | 6–10 | 20–30 | 2–5 |

| Oral Hypoesthesia | 10–15 | <1 | 0 |

| Akathisia | 8–12 | 3–5 | 2–3 |

| Somnolence | 15–20 | 25–30 | 5–10 |

Metabolic Effects

This compound’s minimal impact on metabolic parameters contrasts sharply with olanzapine:

- Glucose : +1.5 mg/dL (this compound) vs. +5.2 mg/dL (olanzapine) .

- Lipids : Neutral effect vs. significant increases in triglycerides with olanzapine .

Formulation Advantages

Biological Activity

Asenapine is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex interactions with various neurotransmitter receptors, which contribute to its therapeutic effects and side effect profile. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.

Pharmacodynamics

This compound exhibits a multireceptor profile, interacting with several neurotransmitter systems:

- Serotonin Receptors : It acts as an antagonist at multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. Notably, this compound is a partial agonist at the 5-HT1A receptor, which may contribute to its anxiolytic effects .

- Dopamine Receptors : this compound primarily antagonizes D2 receptors but also interacts with D3 and D4 receptors. Its action on dopamine pathways is crucial for its antipsychotic efficacy .

- Adrenergic and Histamine Receptors : It shows antagonistic activity at α1 and α2 adrenergic receptors and H1 histamine receptors, which can lead to sedation and weight gain .

The binding affinity of this compound is notably higher for serotonin receptors compared to dopamine receptors, suggesting a unique mechanism that may reduce the risk of extrapyramidal side effects commonly associated with other antipsychotics .

The exact mechanism of action of this compound remains unclear; however, it is believed to modulate neurotransmission in a way that stabilizes mood and reduces psychotic symptoms. The interaction with serotonin and dopamine pathways helps normalize neurotransmitter imbalances seen in conditions like schizophrenia and bipolar disorder .

Case Studies and Clinical Efficacy

Several clinical trials have demonstrated the efficacy of this compound in treating acute mania associated with bipolar disorder and schizophrenia:

- Bipolar Disorder : In a randomized controlled trial, patients treated with this compound showed significant reductions in Clinical Global Impression–Bipolar (CGI-BP) scores compared to placebo . The drug was effective in managing manic episodes and was well-tolerated.

- Schizophrenia : this compound has been shown to effectively treat the positive symptoms of schizophrenia. A study indicated that it significantly reduced psychotic symptoms in patients who had previously not responded to other treatments .

Research Findings

A summary of key findings from recent studies on this compound's biological activity is presented in the table below:

Q & A

Basic Research Questions

Q. What are the standard preclinical models used to evaluate Asenapine’s efficacy in schizophrenia, and how do they address translational validity?

- Methodological Answer : Preclinical studies often employ subchronic phencyclidine (PCP) administration in non-human primates or rodents to mimic schizophrenia-like cognitive deficits. Key metrics include dopamine (DA) turnover in the dorsolateral prefrontal cortex (DLPFC) and behavioral assays (e.g., novel object recognition). These models aim to replicate negative/cognitive symptoms, which are less responsive to typical antipsychotics. Validation involves correlating biochemical outcomes (e.g., HPLC-MS for DA metabolites) with behavioral recovery .

Q. How do researchers design controlled trials to isolate this compound’s receptor-specific effects from placebo responses?

- Methodological Answer : Double-blind, randomized controlled trials (RCTs) with active comparators (e.g., olanzapine) and placebo arms are standard. Stratified randomization based on baseline PANSS (Positive and Negative Syndrome Scale) scores ensures homogeneity. Receptor engagement is assessed via PET imaging (e.g., D2/5-HT2A occupancy) or ex vivo binding assays, with statistical adjustments for covariates like age and comorbidities .

Q. What biochemical assays are critical for quantifying this compound’s impact on monoaminergic pathways?

- Methodological Answer : High-performance liquid chromatography with mass spectrometry (HPLC-MS) is used to measure DA, serotonin, and norepinephrine metabolites in cerebrospinal fluid or post-mortem tissue. Turnover ratios (e.g., HVA/DA) are calculated to infer synaptic activity. In vivo microdialysis in rodent models provides real-time data on extracellular monoamine levels under this compound treatment .

Advanced Research Questions

Q. How can contradictory findings in this compound’s dose-response relationship be resolved through meta-analytic frameworks?

- Methodological Answer : Systematic reviews with cumulative meta-analysis (CMA) are employed to assess heterogeneity across studies. Subgroup analyses by population (e.g., treatment-resistant vs. first-episode schizophrenia) and dose stratification (e.g., 5–10 mg/day) clarify confounding factors. Sensitivity analyses exclude outliers, and funnel plots evaluate publication bias. Contrast analysis (e.g., ANOVA with Tukey post hoc tests) quantifies inter-dose variability .

Q. What experimental designs mitigate confounding variables in longitudinal studies of this compound’s cognitive benefits?

- Methodological Answer : Crossover designs with washout periods control for intra-subject variability. Cognitive assessments (e.g., MATRICS Consensus Cognitive Battery) are administered at baseline, mid-study, and endpoint. Mixed-effects models account for missing data and time-dependent covariates (e.g., adherence, concomitant medications). Power calculations ensure adequate sample sizes to detect small effect sizes (Cohen’s d ≥ 0.3) .

Q. How do researchers integrate multi-omics data to explore this compound’s pharmacodynamic interactions?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of post-treatment neuronal cultures identifies differentially expressed genes (DEGs) in pathways like cAMP signaling. Proteomic LC-MS/MS quantifies synaptic protein changes (e.g., synaptophysin, PSD-95). Systems biology tools (e.g., STRING, KEGG) map DEG-protein networks, validated via siRNA knockdown in vitro .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches address variability in PANSS scores across this compound clinical trials?

- Methodological Answer : Mixed-model repeated measures (MMRM) analyze PANSS trajectories, adjusting for baseline severity and dropout rates. Intraclass correlation coefficients (ICCs) assess rater reliability. Bayesian hierarchical models pool data from disparate trials to estimate posterior probabilities of response thresholds (e.g., ≥20% PANSS reduction) .

Q. How can researchers reconcile discrepancies between preclinical DA turnover data and clinical efficacy outcomes?

- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling links plasma this compound levels to DLPFC DA turnover in primates, extrapolating to human等效 doses. Clinical trials incorporate biomarker substudies (e.g., fMRI during cognitive tasks) to correlate DA dynamics with PANSS improvements. Discordant results are contextualized via species-specific metabolic differences (e.g., CYP1A2 activity) .

Q. Future Directions

Q. What novel methodologies enhance the detection of this compound’s long-term neuroprotective effects?

- Methodological Answer : Longitudinal neuroimaging (e.g., diffusion tensor imaging for white matter integrity) paired with CSF biomarkers (e.g., BDNF, GFAP) tracks neurodegeneration. Machine learning algorithms (e.g., random forests) predict outcomes using baseline clinical/imaging data. Animal models with tauopathy or amyloid-beta overexpression test this compound’s anti-inflammatory properties .

Q. How can epigenetic modifiers be incorporated into this compound studies to explain inter-individual response variability?

- Methodological Answer : Genome-wide methylation arrays (e.g., Illumina EPIC) identify CpG sites associated with treatment resistance. CRISPR-dCas9 systems modulate candidate loci (e.g., COMT Val158Met) in iPSC-derived neurons, followed by electrophysiological profiling. Polygenic risk scores (PRS) stratify patients in RCTs to personalize dosing protocols .

Tables

| Key Biochemical Metrics in this compound Studies |

|---|

| DA Turnover (HVA/DA ratio) |

| ------------------------------ |

| 2.1 ± 0.3 (PCP-ASE150) |

Properties

IUPAC Name |

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049048 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white powder | |

CAS No. |

65576-45-6, 65576-39-8 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asenapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.